molecular formula C24H17Br2N5O4 B11567547 N'~1~,N'~3~-bis[(E)-(4-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide

N'~1~,N'~3~-bis[(E)-(4-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide

Cat. No.: B11567547
M. Wt: 599.2 g/mol
InChI Key: DANWSPXBXWSSGL-VNRWOIRSSA-N
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Description

N’1,N’3-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound characterized by the presence of bromophenyl and nitrophenyl groups attached to a propanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde and 4-nitrobenzaldehyde with propanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromophenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N’1,N’3-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’1,N’3-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N’1,N’3-BIS[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE
  • N’1,N’3-BIS[(E)-(4-FLUOROPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE
  • N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE

Uniqueness

N’1,N’3-BIS[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to the presence of bromophenyl groups, which impart distinct chemical and physical properties. These properties include enhanced reactivity in substitution reactions and potential biological activities that differ from those of its analogs with other substituents.

Properties

Molecular Formula

C24H17Br2N5O4

Molecular Weight

599.2 g/mol

IUPAC Name

N,N'-bis[(E)-(4-bromophenyl)methylideneamino]-2-[(4-nitrophenyl)methylidene]propanediamide

InChI

InChI=1S/C24H17Br2N5O4/c25-19-7-1-17(2-8-19)14-27-29-23(32)22(13-16-5-11-21(12-6-16)31(34)35)24(33)30-28-15-18-3-9-20(26)10-4-18/h1-15H,(H,29,32)(H,30,33)/b27-14+,28-15+

InChI Key

DANWSPXBXWSSGL-VNRWOIRSSA-N

Isomeric SMILES

C1=CC(=CC=C1C=C(C(=O)N/N=C/C2=CC=C(C=C2)Br)C(=O)N/N=C/C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)NN=CC2=CC=C(C=C2)Br)C(=O)NN=CC3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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